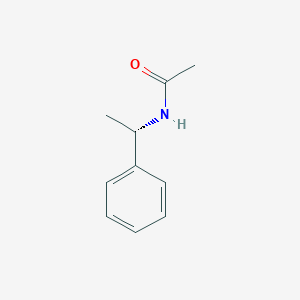

(S)-N-(1-phenylethyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940776 | |

| Record name | N-(1-Phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19144-86-6 | |

| Record name | N-(1-Phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of (S)-N-(1-phenylethyl)acetamide for Researchers and Drug Development Professionals

Abstract

(S)-N-(1-phenylethyl)acetamide, a chiral acetamide derivative, is a critical building block in modern organic and medicinal chemistry.[1] Its structural motif is integral to the synthesis of numerous enantiomerically pure pharmaceuticals and agrochemicals, where specific stereochemistry is paramount for biological activity.[1][2] This guide provides an in-depth technical overview of the principal methodologies for synthesizing (S)-N-(1-phenylethyl)acetamide, designed for researchers, chemists, and professionals in drug development. We will explore direct acylation of the chiral precursor, enzymatic and chemoenzymatic kinetic resolutions of the corresponding racemate, and asymmetric synthesis routes. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols to ensure reproducibility and scientific integrity.

Introduction: The Significance of (S)-N-(1-phenylethyl)acetamide

Chirality is a fundamental concept in pharmaceutical sciences. The differential pharmacological and toxicological effects of enantiomers are well-documented, making the synthesis of single-enantiomer drugs a primary objective in drug development. (S)-N-(1-phenylethyl)acetamide, with its defined stereocenter (S configuration at the C1 position of the phenylethyl group), serves as a versatile chiral intermediate.[1] It provides a reliable platform for introducing and maintaining chirality throughout complex synthetic sequences.[1] Its precursor, 1-phenylethylamine (α-PEA), is one of the most widely used resolving agents and chiral auxiliaries in asymmetric synthesis.[3][4] The N-acetylated derivative, the focus of this guide, is often the direct product of highly selective enzymatic resolutions and a stable building block for further chemical transformations.[2]

Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure (S)-N-(1-phenylethyl)acetamide can be broadly categorized into three main strategies, each with distinct advantages and considerations for scalability, cost, and stereochemical control.

-

Direct Acylation of (S)-1-phenylethylamine: The most straightforward approach, relying on a commercially available, enantiopure starting material.

-

Kinetic Resolution of Racemic 1-phenylethylamine: An efficient method to separate enantiomers from an inexpensive racemic mixture, often employing enzymes for high selectivity.

-

Asymmetric Synthesis: The most elegant approach, creating the desired stereocenter from a prochiral precursor, avoiding the need for resolution.

The logical flow for selecting a synthetic strategy is often dictated by the availability and cost of starting materials versus the complexity of the synthetic route.

Caption: Decision workflow for selecting a synthesis method.

Method 1: Direct Acylation of (S)-1-phenylethylamine

This method is predicated on the availability of enantiopure (S)-(-)-1-phenylethylamine. The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent.

Underlying Principles & Reagent Selection

The acylation of an amine is a robust and high-yielding transformation. Common acylating agents include acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride).[][6]

-

Acetyl Chloride: Highly reactive, leading to a rapid reaction. It produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., triethylamine, pyridine) to prevent the protonation of the starting amine, which would render it non-nucleophilic.[6]

-

Acetic Anhydride: Less reactive than acetyl chloride, making it easier to handle and often providing cleaner reactions.[7][8] The byproduct is acetic acid, which can also protonate the amine; therefore, an excess of the starting amine or the addition of a non-nucleophilic base is sometimes used.[8] The reaction with acetic anhydride is generally preferred for its milder conditions and less corrosive byproduct.

Caption: DKR of 1-phenylethylamine for (R)-amide synthesis.

Experimental Protocol: Dynamic Kinetic Resolution

This protocol is based on a well-established procedure for the DKR of 1-phenylethylamine to produce the (R)-amide. [9][10]To obtain the (S)-amide, a different lipase or conditions might be necessary, as most lipases preferentially acylate the (R)-amine. However, the principle remains the same. The following protocol yields the (R)-amide, illustrating the DKR process.

Materials:

-

Racemic 1-phenylethylamine (1a) (e.g., 0.50 mmol)

-

Novozym 435 (immobilized CALB) (e.g., 20-30 mg)

-

Ruthenium racemization complex (e.g., complex 5c from referenced study) (0.02 mmol) [10]* Sodium Carbonate (Na₂CO₃) (e.g., 0.20 mmol)

-

Isopropyl acetate (acyl donor) (e.g., 3.50 mmol)

-

Toluene (solvent) (e.g., 8 mL)

-

Argon atmosphere

Procedure:

-

To a flame-dried reaction vessel, add the Ru-complex (26.5 mg), Novozym 435 (20 mg), and Na₂CO₃ (20 mg). Causality: The flame-dried vessel and argon atmosphere ensure anhydrous conditions, which are critical for both the enzyme and the organometallic catalyst.

-

Seal the vessel, then evacuate and backfill with argon three times.

-

Under argon, add toluene (8 mL), racemic 1-phenylethylamine (0.50 mmol), and isopropyl acetate (3.50 mmol) via syringe.

-

Stir the reaction mixture at 90 °C for 72 hours. Self-Validation: Reaction progress can be monitored by taking small aliquots and analyzing them via chiral GC to determine the conversion and enantiomeric excess (ee%).

-

After the reaction is complete (as determined by GC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the immobilized enzyme and catalyst. Wash the solids with dichloromethane.

-

Combine the organic filtrates and remove the solvents under reduced pressure.

-

Purify the crude product by column chromatography (e.g., SiO₂, pentane/ethyl acetate) to yield the pure N-acetylated amine.

Comparison of Acyl Donors for DKR

The choice of acyl donor significantly impacts the efficiency of the DKR process. Studies have shown that alkyl methoxyacetates can be superior to isopropyl acetate, allowing for lower catalyst loadings while maintaining high yield and enantioselectivity. [9][11]

| Acyl Donor | Catalyst Loading (Ru-cat) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|

| Isopropyl Acetate | High | ~90 | 98 | [10] |

| Ethyl Methoxyacetate | 1.25 mol% | 90 | 97 | [9] |

| Methyl Methoxyacetate | 1.25 mol% | 83 | 98 | [9]|

Method 3: Asymmetric Synthesis

Asymmetric synthesis involves the creation of the chiral center from a prochiral starting material. For (S)-N-(1-phenylethyl)acetamide, a key route is the asymmetric reductive amination of acetophenone.

Principles of Asymmetric Reductive Amination

This process typically involves two main steps:

-

Imine Formation: The prochiral ketone (acetophenone) reacts with an amine source (like ammonia) to form an imine intermediate.

-

Asymmetric Reduction: The C=N bond of the imine is reduced using a chiral catalyst or enzyme, which directs the hydride addition to one face of the imine, leading to the formation of one enantiomer of the amine preferentially. [1] Enzymes such as amine dehydrogenases (AmDH) or imine reductases (IREDs) are highly effective for the reduction step, offering excellent enantioselectivity. [12]A chemoenzymatic one-pot process has been developed that transforms styrene first into acetophenone via Wacker oxidation, followed by an enzymatic reductive amination to yield 1-phenylethylamine with high enantiomeric excess. [12][13]The resulting chiral amine can then be acylated as described in Method 1.

Caption: Asymmetric synthesis via reductive amination.

Conclusion

The synthesis of (S)-N-(1-phenylethyl)acetamide can be achieved through several robust and efficient methods.

-

Direct acylation is ideal for its simplicity and high yield when the enantiopure amine is readily available.

-

Dynamic kinetic resolution offers an economical and high-yielding route from the inexpensive racemic starting material, representing an elegant application of biocatalysis and organometallic chemistry.

-

Asymmetric synthesis via reductive amination provides a powerful method for generating the chiral amine from simple prochiral precursors, aligning with the principles of modern, efficient synthesis.

The selection of the optimal method depends on project-specific factors, including cost of materials, available equipment, scalability requirements, and the desired level of stereochemical purity. Each described protocol is a self-validating system, grounded in established chemical principles, providing researchers with reliable pathways to this crucial chiral building block.

References

- (S)-N-(1-phenylethyl)acetamide | 19144-86-6. (2023, August 15). Smolecule.

- Thalén, L. K., & Bäckvall, J.-E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823–829.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.

- Thalén, L. K., & Bäckvall, J.-E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823-9.

- Szewczyk, M., & Rachoń, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4920.

- The prepar

- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. (n.d.). SciSpace.

- Szewczyk, M., & Rachoń, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4920.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Making Amides from Acid Anhydrides. (2023, January 22). Chemistry LibreTexts.

- Synthesis of (+)-N-(1-phenylethyl)acetamide. (n.d.). PrepChem.com.

- (R)-N-(1-phenylethyl)acetamide | 36283-44-0. (n.d.). Benchchem.

- Gauch, M., & Gröger, H. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry, 83(16), 9517–9521.

- Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. (n.d.).

- 1-Phenylethylamine. (n.d.). In Wikipedia.

Sources

- 1. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 6. Amide Synthesis [fishersci.dk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]

- 10. scispace.com [scispace.com]

- 11. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-N-(1-phenylethyl)acetamide structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of (S)-N-(1-phenylethyl)acetamide

Abstract

(S)-N-(1-phenylethyl)acetamide, a chiral acetamide derivative, is a pivotal intermediate and building block in asymmetric synthesis and pharmaceutical development.[1] Its well-defined stereochemistry is fundamental to its utility, as biological systems often exhibit stereospecific interactions.[2] Consequently, rigorous structural analysis and characterization are imperative to confirm the compound's identity, purity, and absolute configuration. This technical guide provides a comprehensive overview of the key analytical techniques employed for the elucidation and verification of the structure of (S)-N-(1-phenylethyl)acetamide, intended for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with insights into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable characterization.

Introduction: The Significance of (S)-N-(1-phenylethyl)acetamide

(S)-N-(1-phenylethyl)acetamide, also known as N-[(1S)-1-phenylethyl]acetamide, possesses a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1] The core of its chemical significance lies in the chiral center at the C1 position of the phenylethyl group, which dictates an 'S' configuration according to the Cahn-Ingold-Prelog priority rules.[1] This specific spatial arrangement of the phenyl, methyl, and acetamide groups around the chiral carbon is crucial for its application as a chiral auxiliary or as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1][2] The amide functionality also imparts specific chemical properties, such as the potential for strong hydrogen bonding, which is relevant in material science applications.[1]

The synthesis of (S)-N-(1-phenylethyl)acetamide is most commonly achieved through the direct acylation of (S)-1-phenylethylamine with an acetylating agent like acetyl chloride or acetic anhydride.[1] Given the importance of its stereochemical integrity, a multi-faceted analytical approach is essential for its characterization. This guide will delve into the principal spectroscopic and analytical techniques used for this purpose.

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-N-(1-phenylethyl)acetamide. Each technique provides unique information about the compound's functional groups, connectivity, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For (S)-N-(1-phenylethyl)acetamide, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms in the molecule.

Expertise & Experience: The choice of solvent for NMR analysis is critical. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve the compound and its relatively simple solvent signal. The chemical shifts observed are influenced by the electronic environment of each nucleus, providing a detailed map of the molecular structure.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-N-(1-phenylethyl)acetamide in about 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Record both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Expected Spectroscopic Data:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | ~7.20-7.40 | Multiplet | 5H | Aromatic protons |

| NH | ~5.80-6.20 | Broad Singlet | 1H | Amide proton |

| CH | ~5.10-5.20 | Quintet | 1H | Methine proton |

| CH₃ (acetyl) | ~1.90-2.00 | Singlet | 3H | Acetyl methyl protons |

| CH₃ (ethyl) | ~1.40-1.50 | Doublet | 3H | Ethyl methyl protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~169-170 | Carbonyl carbon |

| Aromatic C (quaternary) | ~142-143 | C1 of phenyl ring |

| Aromatic C-H | ~126-129 | Phenyl ring carbons |

| CH | ~48-50 | Methine carbon |

| CH₃ (acetyl) | ~23-24 | Acetyl methyl carbon |

| CH₃ (ethyl) | ~21-22 | Ethyl methyl carbon |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Trustworthiness: The combination of chemical shifts, coupling patterns (multiplicities), and integration values in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provides a self-validating dataset for the proposed structure. For instance, the quintet for the methine proton and the doublet for the adjacent methyl group are consistent with the CH-CH₃ moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: The key absorptions to look for in the IR spectrum of (S)-N-(1-phenylethyl)acetamide are the N-H stretch, the C=O stretch of the amide, and the aromatic C-H and C=C stretches. The position of the amide C=O stretch is particularly informative about the molecular environment.

Protocol for FTIR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | ~3030-3080 | Medium |

| Aliphatic C-H Stretch | ~2970-2980 | Medium |

| C=O Stretch (Amide I) | ~1640-1660 | Strong |

| N-H Bend (Amide II) | ~1540-1560 | Strong |

| Aromatic C=C Stretch | ~1450, ~1495 | Medium-Weak |

Trustworthiness: The presence of strong absorption bands in the regions characteristic of amides and aromatic rings provides strong evidence for the structure of N-(1-phenylethyl)acetamide.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expertise & Experience: Electron Ionization (EI) is a common technique for volatile compounds like this. The molecular ion peak (M⁺) will confirm the molecular weight. The fragmentation pattern can be predicted based on the structure, with common losses corresponding to stable neutral fragments.

Protocol for GC-MS:

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) to ensure purity before entering the mass spectrometer.

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Expected Mass Spectrum Data:

| m/z | Assignment |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 120 | [M - CH₃CO]⁺ |

| 106 | [C₈H₁₀]⁺ (Styrene radical cation) |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

| 104 | [C₈H₈]⁺ (Styrene) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Trustworthiness: The observation of the molecular ion peak at m/z 163 confirms the molecular formula C₁₀H₁₃NO.[3] The fragmentation pattern, particularly the prominent peak at m/z 106, is characteristic of the loss of the acetamide group and rearrangement, providing a fingerprint for the N-(1-phenylethyl)acetamide structure.[3]

Chiral Analysis

Confirming the enantiomeric purity of (S)-N-(1-phenylethyl)acetamide is crucial. While standard spectroscopic techniques confirm the structure, they do not differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee).

Expertise & Experience: The choice of a suitable chiral stationary phase (CSP) is paramount. CSPs based on polysaccharide derivatives or synthetic chiral polymers are often effective for separating chiral amides.[4] The mobile phase composition (e.g., a mixture of hexane and isopropanol) is optimized to achieve baseline separation of the enantiomers.

Protocol for Chiral HPLC:

-

Column Selection: Choose an appropriate chiral column (e.g., a polysaccharide-based column).

-

Mobile Phase Preparation: Prepare a suitable mobile phase and degas it.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector (typically around 254 nm).

-

Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Trustworthiness: A single, sharp peak corresponding to the retention time of the (S)-enantiomer (as determined by running a standard) and the absence of the (R)-enantiomer peak would confirm high enantiomeric purity.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the characterization process for (S)-N-(1-phenylethyl)acetamide.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-N-(1-phenylethyl)acetamide

Introduction

(S)-N-(1-phenylethyl)acetamide is a chiral amide of significant interest in synthetic organic chemistry and drug development. Its stereospecific synthesis and characterization are crucial for its application as a chiral auxiliary, a building block in asymmetric synthesis, and a potential pharmacophore. This guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate and verify the structure of (S)-N-(1-phenylethyl)acetamide: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also a detailed interpretation grounded in the principles of spectroscopic analysis. We will explore the causality behind the observed spectral features, providing a framework for the confident identification and characterization of this and similar chiral molecules.

Molecular Structure and Stereochemistry

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. (S)-N-(1-phenylethyl)acetamide possesses a stereogenic center at the benzylic carbon, which gives rise to its chirality.

Figure 1: Chemical structure of (S)-N-(1-phenylethyl)acetamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a detailed picture of the electronic environment and neighboring protons for each unique proton in the structure.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like (S)-N-(1-phenylethyl)acetamide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.[1]

-

Instrument Parameters: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Key acquisition parameters include:

-

Pulse Angle: A 30° or 45° pulse is often used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): A delay of 1-5 seconds between pulses to allow for relaxation of the protons.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform. This involves phasing the spectrum, correcting the baseline, and integrating the signals.

¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | ~7.3 | m | - | 5H | Ar-H |

| b | ~6.0 | br s | - | 1H | N-H |

| c | ~5.1 | q | 7.0 | 1H | CH -CH₃ |

| d | ~2.0 | s | - | 3H | C(=O)CH₃ |

| e | ~1.5 | d | 7.0 | 3H | CH-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (a): The multiplet at approximately 7.3 ppm, integrating to 5 protons, is characteristic of the monosubstituted phenyl group. The overlapping signals arise from the ortho, meta, and para protons.

-

Amide Proton (b): The broad singlet around 6.0 ppm is assigned to the N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.[1]

-

Methine Proton (c): The quartet at approximately 5.1 ppm is due to the methine proton (CH) at the stereogenic center. It is split into a quartet by the three protons of the adjacent methyl group (e), according to the n+1 rule (3+1=4). The downfield shift is a result of its proximity to both the phenyl ring and the nitrogen atom.

-

Acetyl Protons (d): The singlet at around 2.0 ppm, integrating to three protons, is assigned to the methyl group of the acetamide moiety. It is a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (e): The doublet at approximately 1.5 ppm corresponds to the methyl group attached to the chiral center. It is split into a doublet by the single methine proton (c) (1+1=2).

Figure 2: General workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus:

-

Instrument Parameters:

-

Pulse Angle: A 45° or 60° pulse is common.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A longer delay of 2-5 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.

-

-

Decoupling: A broadband proton decoupler is used to remove the C-H coupling, simplifying the spectrum.

¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~169.5 | C =O |

| 2 | ~143.0 | Ar-C (quaternary) |

| 3 | ~128.5 | Ar-C H |

| 4 | ~127.0 | Ar-C H |

| 5 | ~126.0 | Ar-C H |

| 6 | ~49.0 | C H-CH₃ |

| 7 | ~23.0 | C(=O)C H₃ |

| 8 | ~21.5 | CH-C H₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (1): The signal at the most downfield position, around 169.5 ppm, is characteristic of an amide carbonyl carbon.

-

Aromatic Carbons (2-5): The signals in the range of 126-143 ppm are assigned to the carbons of the phenyl ring. The quaternary carbon (ipso-carbon) is typically the most deshielded of this group. The other aromatic carbons appear as distinct signals due to their different electronic environments.

-

Methine Carbon (6): The signal at approximately 49.0 ppm corresponds to the methine carbon of the phenylethyl group.

-

Methyl Carbons (7, 8): The two upfield signals at around 23.0 ppm and 21.5 ppm are assigned to the two methyl groups. The methyl carbon of the acetamide group is typically slightly more downfield than the methyl carbon attached to the chiral center.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR

For a solid sample like (S)-N-(1-phenylethyl)acetamide, a common method is the thin solid film or KBr pellet technique:

-

Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2]

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Broad | N-H Stretch | Secondary Amide |

| ~3060, 3030 | Medium | C-H Stretch | Aromatic |

| ~2970, 2930 | Medium | C-H Stretch | Aliphatic |

| ~1640 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | Strong | N-H Bend (Amide II) | Secondary Amide |

| ~1450, 1495 | Medium | C=C Stretch | Aromatic Ring |

Interpretation of the IR Spectrum

-

N-H Stretch: The strong, broad absorption at approximately 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide. The broadening is due to hydrogen bonding.[1][3]

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methine groups.

-

Amide I Band (C=O Stretch): The very strong absorption around 1640 cm⁻¹ is the amide I band, which is primarily due to the C=O stretching vibration. This is a key diagnostic peak for the presence of an amide.[3]

-

Amide II Band (N-H Bend): The strong absorption near 1550 cm⁻¹ is the amide II band, which arises from a combination of N-H bending and C-N stretching vibrations. The presence of both strong Amide I and Amide II bands is highly indicative of a secondary amide.[3]

-

Aromatic C=C Stretches: The medium intensity peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for small, volatile molecules.

Experimental Protocol: EI-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).[4][5][6]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 163 | Moderate | [M]⁺• |

| 148 | Low | [M - CH₃]⁺ |

| 120 | Low | [M - CH₃CO]⁺ |

| 105 | High | [C₆H₅CHCH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The peak at m/z 163 corresponds to the molecular weight of (S)-N-(1-phenylethyl)acetamide (C₁₀H₁₃NO), confirming the molecular formula.

-

Major Fragmentation Pathways:

-

Loss of a Methyl Group: The peak at m/z 148 can be attributed to the loss of a methyl radical from the molecular ion.

-

Loss of an Acetyl Group: The peak at m/z 120 results from the loss of an acetyl radical.

-

Benzylic Cleavage: The prominent peak at m/z 105 is due to the cleavage of the C-N bond, forming the stable 1-phenylethyl cation. This is a common fragmentation pathway for compounds with a benzylic group.

-

Phenyl Cation: The peak at m/z 77 corresponds to the phenyl cation, formed by further fragmentation.

-

Acetyl Cation: The strong peak at m/z 43 is the acetyl cation, resulting from the cleavage of the amide bond.

-

Figure 3: Simplified fragmentation pathway of (S)-N-(1-phenylethyl)acetamide in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating characterization of (S)-N-(1-phenylethyl)acetamide. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum definitively identifies the secondary amide and aromatic functional groups. Finally, the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which is consistent with the proposed structure. This multi-technique approach ensures the unambiguous identification and structural elucidation of (S)-N-(1-phenylethyl)acetamide, a critical step in its use in research and development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222023, N-(1-phenylethyl)acetamide. PubChem. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

-

University of Missouri-St. Louis. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

-

Bouatra, S., et al. (2013). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2012, July 31). Spectroscopy in a Suitcase: Using an IR spectrometer (solid samples) [Video]. YouTube. Retrieved from [Link]

-

Durham University. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Frontiers. (2019, May 20). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. PubChem Blog. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, October 28). PubChem 2023 update. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The PubChem Compound Help. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CID 2022. PubChem. Retrieved from [Link]

-

Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

J-Stage. (n.d.). Untitled. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

SciSpace. (n.d.). Identification of O-acetylated N-acylneuraminic acids by mass spectrometry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Retrieved from [Link]

Sources

(S)-N-(1-phenylethyl)acetamide: A Cornerstone Chiral Building Block for Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Imperative of Chirality

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological or physiological effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of pharmaceutical and agrochemical development.[1][2] (S)-N-(1-phenylethyl)acetamide, and its precursor (S)-1-phenylethylamine, have emerged as indispensable tools in the synthetic chemist's arsenal.[3] This guide provides an in-depth analysis of the synthesis, properties, and strategic applications of (S)-N-(1-phenylethyl)acetamide, demonstrating its role as a versatile chiral building block, a precursor to potent chiral auxiliaries, and a critical intermediate in complex molecular syntheses.

Foundational Characteristics: Structure and Properties

(S)-N-(1-phenylethyl)acetamide is a chiral amide derived from the acetylation of (S)-1-phenylethylamine.[1] Its structure is deceptively simple, yet the precise spatial arrangement of the groups around the single stereocenter is the source of its utility in asymmetric synthesis.[1] The bulky phenyl group, in proximity to the stereogenic center, creates a well-defined steric environment that can effectively bias the facial approach of reagents in a variety of chemical transformations.[4]

| Property | Value |

| IUPAC Name | N-[(1S)-1-phenylethyl]acetamide[1] |

| Synonyms | (S)-N-Acetyl-1-phenylethylamine, N-Acetyl-(S)-(-)-α-methylbenzylamine[1] |

| CAS Number | 19144-86-6[1] |

| Molecular Formula | C₁₀H₁₃NO[5] |

| Molecular Weight | 163.22 g/mol [5] |

| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C[5] |

| Isomeric SMILES | CNC(=O)C[1] |

Spectroscopic characterization is fundamental to confirming the identity and purity of the compound. Proton NMR (¹H NMR) spectroscopy is particularly useful for verifying the structure, while chiral chromatography (HPLC or GC) is essential for determining enantiomeric purity. The analysis of diastereomeric derivatives using achiral NMR can also be employed to calculate enantiomeric excess.[2][4]

Synthetic Pathways: Accessing the Chiral Building Block

The accessibility of (S)-N-(1-phenylethyl)acetamide in high enantiopurity is key to its widespread use. Several robust methods have been established for its synthesis.

Caption: Key synthetic routes to enantiopure (S)-N-(1-phenylethyl)acetamide.

Direct Acylation of (S)-1-Phenylethylamine

The most straightforward synthesis involves the direct acylation of commercially available, enantiopure (S)-1-phenylethylamine with an acetylating agent like acetyl chloride or acetic anhydride.[4][6] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.[4]

Experimental Protocol 1: Synthesis via Direct Acylation [6]

-

Dissolve (S)-(-)-1-phenylethylamine (1.0 eq) in an anhydrous aprotic solvent (e.g., chloroform or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add a base such as triethylamine (1.1 eq) to the solution.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with 1N HCl, then saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., isopropyl ether or hexanes/ethyl acetate) to yield pure (S)-N-(1-phenylethyl)acetamide.

Enzymatic Kinetic Resolution of Racemic Precursors

Dynamic kinetic resolution (DKR) of racemic 1-phenylethylamine is a powerful and green chemistry-aligned method for producing the desired enantiomer.[7] This process combines the enantioselective acylation of one enantiomer by a lipase, most commonly Candida antarctica lipase B (CALB), with in-situ racemization of the unreacted enantiomer.[7][8] The (R)-enantiomer is typically acylated preferentially, leaving behind the highly enriched (S)-amine, which can then be acylated chemically. Alternatively, kinetic resolution (without racemization) can be used to produce the (R)-amide and the (S)-amine, with a maximum theoretical yield of 50% for each.[4]

| Parameter | Typical Result |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435)[8] |

| Acyl Donor | Isopropyl 2-propoxyacetate[8] |

| Product (Amide) | (R)-N-(1-phenylethyl)alkoxyacetamide |

| Unreacted Amine | (S)-1-phenylethylamine |

| Enantiomeric Excess (ee) | >95%[8] |

| Conversion | ~50% (for kinetic resolution) |

Experimental Protocol 2: Enzymatic Kinetic Resolution of rac-1-Phenylethylamine [7][8]

-

To a solution of racemic 1-phenylethylamine (1.0 eq) in an organic solvent (e.g., toluene or n-heptane), add an acyl donor (e.g., ethyl acetate or isopropyl methoxyacetate, 0.6 eq).

-

Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral GC or HPLC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be reused).

-

Separate the resulting (R)-N-(1-phenylethyl)acetamide from the unreacted (S)-1-phenylethylamine using standard techniques such as column chromatography or acid-base extraction.

-

The isolated (S)-1-phenylethylamine can then be acylated as described in Protocol 1 to yield the target molecule.

Core Applications in Asymmetric Synthesis

The true value of (S)-N-(1-phenylethyl)acetamide and its derivatives lies in their application to control stereochemistry in the synthesis of complex molecules.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[9] The auxiliary is removed in a subsequent step, having fulfilled its role of inducing chirality. The (S)-1-phenylethylamine moiety is a classic example of an effective chiral auxiliary.[8][10] When attached to a substrate, its phenyl group sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This principle is widely used in diastereoselective enolate alkylations, aldol reactions, and cyclizations.[8][9]

Caption: Workflow for using (S)-1-phenylethylamine as a chiral auxiliary.

Precursor for Chiral Resolving Agents

Classical resolution, the separation of enantiomers via the formation of diastereomeric salts, remains a practical and scalable method.[11] (S)-1-phenylethylamine is a basic compound and is highly effective at resolving racemic carboxylic acids.[1] The amine reacts with the racemic acid to form two diastereomeric salts. Due to their different three-dimensional structures, these salts have different physical properties, most notably solubility.[11] This difference allows for their separation by fractional crystallization.

Experimental Protocol 3: Classical Resolution of a Racemic Acid [11]

-

Dissolve the racemic acid (e.g., rac-mandelic acid) (1.0 eq) in a hot solvent, such as methanol or ethanol.

-

In a separate flask, dissolve (S)-1-phenylethylamine (0.5 eq) in the same solvent.

-

Slowly add the amine solution to the hot acid solution with stirring.

-

Allow the resulting solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

To liberate the enantiomerically enriched acid, dissolve the crystalline salt in water and acidify with a strong acid (e.g., HCl).

-

Extract the free acid into an organic solvent, dry, and concentrate to yield the enantiopure product. The amine remains in the aqueous layer as its hydrochloride salt.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The (S)-1-phenylethylamine framework is a key structural motif in numerous biologically active compounds. Its derivatives are used in the synthesis of pharmaceuticals and agrochemicals. For instance, it serves as a crucial intermediate for certain herbicides and is a building block in the synthesis of drugs like the Alzheimer's treatment (+)-Rivastigmine and the antidepressant (S)-Fluoxetine.[8] The ability to introduce the chiral center early in a synthetic sequence with high fidelity is economically and strategically advantageous.[8][10]

Conclusion: An Enduring and Versatile Tool

(S)-N-(1-phenylethyl)acetamide, along with its parent amine, represents a foundational chiral building block in organic synthesis. Its value is derived from its ready availability in high enantiomeric purity, the predictable and powerful stereodirecting ability of the phenylethyl group, and its versatility in a range of applications from classical resolutions to modern asymmetric catalysis.[1][4] For researchers in both academic and industrial settings, a thorough understanding of the synthesis and strategic deployment of this reagent is essential for the efficient and stereocontrolled construction of complex chiral molecules that drive innovation in medicine and agriculture.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222023, N-(1-phenylethyl)acetamide. Available at: [Link]

-

Gawroński, J., Gawrońska, K., & Skowronek, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]

-

Thalén, L. K., & Bäckvall, J. E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823–829. Available at: [Link]

-

ChemSynthesis. (n.d.). N-(1-phenylethyl)acetamide. Available at: [Link]

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Available at: [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

-

MySkinRecipes. (n.d.). N-(1-Phenylethyl)acetamide. Available at: [Link]

-

Organic Syntheses. (n.d.). Phenylacetamide. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Available at: [Link]

-

Semantic Scholar. (n.d.). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Available at: [Link]

-

MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]

-

PubChemLite. (n.d.). N-(1-phenylethyl)acetamide (C10H13NO). Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Available at: [Link]

Sources

- 1. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

The Multifaceted World of Chiral Amides: A Technical Guide to Their Applications in Asymmetric Synthesis and Beyond

In the landscape of modern chemistry, the pursuit of enantiomerically pure compounds is a cornerstone of innovation, particularly in the realms of drug discovery, materials science, and agrochemicals. Within the chemist's toolkit, chiral amides have emerged as exceptionally versatile and powerful instruments for inducing stereoselectivity. Their conformational rigidity, capacity for hydrogen bonding, and tunable steric and electronic properties make them indispensable as chiral auxiliaries, ligands for metal-catalyzed reactions, organocatalysts, and resolving agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of chiral amides, grounded in mechanistic insights and field-proven methodologies.

Chiral Amides as Removable Steering Groups: The Art of the Chiral Auxiliary

One of the most established applications of chiral amides is in their role as chiral auxiliaries. In this strategy, an achiral substrate is covalently bonded to a chiral amide-containing molecule, which then directs the stereochemical outcome of a subsequent reaction.[1] The auxiliary is later cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse.[1]

The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable steric environment around the reacting center. Evans' oxazolidinones and their derivatives are exemplary in this regard and have been instrumental in numerous total syntheses.[] Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated superior performance in many instances, offering high diastereoselectivity and ease of removal.[3]

Key Applications of Chiral Amide Auxiliaries:

-

Asymmetric Alkylation: By forming a rigid chelated intermediate, chiral amide auxiliaries can effectively shield one face of an enolate, allowing for alkylation to occur from the less hindered direction with high diastereoselectivity.

-

Stereoselective Aldol Reactions: The predictable enolate geometry and facial shielding provided by chiral amide auxiliaries are pivotal in controlling the stereochemical outcome of aldol additions, leading to the formation of syn- or anti-aldol products.[3]

-

Diels-Alder Reactions: Chiral acrylamides can function as dienophiles in asymmetric Diels-Alder reactions, with the auxiliary directing the approach of the diene.

Experimental Protocol: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

The asymmetric alkylation of a carboxylic acid can be achieved with high diastereoselectivity using pseudoephedrine as a chiral auxiliary.[]

Step 1: Amide Formation: The carboxylic acid is converted to its acid chloride, which then reacts with pseudoephedrine to form the chiral amide.

Step 2: Deprotonation and Alkylation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the lithium enolate. The subsequent addition of an alkyl halide results in diastereoselective alkylation.

Step 3: Auxiliary Cleavage: The alkylated amide is then hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the pseudoephedrine auxiliary.

Orchestrating Asymmetry: Chiral Amides in Catalysis

The influence of chiral amides extends profoundly into the realm of asymmetric catalysis, where they function both as ligands for transition metals and as metal-free organocatalysts.

Chiral Amide Ligands in Transition Metal Catalysis

Chiral amides are highly effective ligands in a variety of transition metal-catalyzed reactions. Their ability to coordinate with a metal center and create a chiral environment around it is fundamental to achieving high enantioselectivity.

Key Mechanistic Features:

-

Bifunctional Activation: Many chiral amide ligands operate through a bifunctional mechanism, where the amide moiety can act as a hydrogen bond donor or a Brønsted base, while another part of the ligand coordinates to the metal.

-

Hemilability: The amide group can exhibit hemilability, transiently dissociating from the metal center to open up a coordination site for the substrate.

-

Steric and Electronic Tuning: The steric bulk and electronic properties of the substituents on the amide can be readily modified to fine-tune the selectivity of the catalyst.

Applications in C-H Functionalization:

A significant area of progress has been the use of chiral amide-containing ligands in palladium-catalyzed C-H activation.[4][5] For instance, chiral sulfoxide-2-hydroxypridine (SOHP) ligands have been shown to be highly effective in the enantioselective β-C(sp³)–H arylation of aliphatic tertiary amides.[4][5] The amide directing group on the substrate coordinates to the palladium center, while the chiral ligand controls the stereoselectivity of the C-H bond cleavage step.

Workflow for Ligand-Enabled Asymmetric C-H Activation

Caption: A generalized catalytic cycle for Pd-catalyzed enantioselective C-H activation directed by a chiral amide.

Chiral Amide-Based Organocatalysts

Chiral amides are also prominent scaffolds for the design of metal-free organocatalysts.[6] These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to activate and orient substrates.

Modes of Action:

-

Brønsted Base/Acid Catalysis: The amide functionality can act as a Brønsted base or, in conjunction with other groups, as a Brønsted acid.

-

Hydrogen Bond Donation: The N-H proton of the amide is an excellent hydrogen bond donor, capable of activating electrophiles and controlling the conformation of substrates.

-

Bifunctional Catalysis: Many chiral amide organocatalysts are bifunctional, containing both a hydrogen bond donor and a Lewis basic site.[7] This allows for the simultaneous activation of both the nucleophile and the electrophile.

Exemplary Reactions:

-

Aldol Reactions: Chiral primary α-amino amides have been successfully employed as organocatalysts in asymmetric aldol reactions, affording high yields and enantioselectivities.[6]

-

Strecker Reactions: The synthesis of α-aminonitriles can be achieved with high enantioselectivity using chiral amide-based organocatalysts.[8]

-

Michael Additions: Chiral squaramide and thiourea-based catalysts, which incorporate amide-like functionalities, are highly effective in promoting asymmetric Michael additions.

Data Presentation: Performance of Chiral Amino Amide Organocatalysts in the Aldol Reaction

| Catalyst | Ketone | Aldehyde | Yield (%) | ee (%) | dr (syn:anti) |

| 11a | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 99 | 1:99 |

| 3i | Cyclopentanone | Isatin | >95 | 98 | - |

| 101 | - | Allyl-trichlorosilane | 90 | 99 | - |

Data synthesized from multiple examples in a review on primary α-amino amides as organocatalysts.[6]

The Role of Chiral Amides in Medicinal Chemistry and Drug Discovery

The amide bond is a ubiquitous feature in pharmaceuticals, and the incorporation of chirality at or near the amide group can have profound effects on a drug's biological activity.[9][10] Chiral amines, which are precursors to many chiral amides, are critical building blocks in the synthesis of a vast number of drugs.[11][12][13]

Significance in Drug Design:

-

Enhanced Potency and Selectivity: The specific three-dimensional arrangement of a chiral amide can lead to a more precise fit with its biological target, resulting in increased potency and selectivity.

-

Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Reduced Off-Target Effects: By using a single enantiomer, the side effects associated with the less active or inactive enantiomer can be eliminated.[12]

The synthesis of enantiomerically pure drugs often relies on the methods described in the preceding sections, such as the use of chiral auxiliaries or asymmetric catalysis. The development of racemization-free methods for the synthesis of chiral amides and peptides is an active area of research, with new coupling reagents being continuously developed to minimize the loss of stereochemical integrity.[14]

Chiral Amides as Resolving Agents

The separation of enantiomers from a racemic mixture, a process known as resolution, is another important application of chiral amides.[15][16] This can be achieved by forming diastereomeric salts or covalent derivatives that can be separated by physical methods such as crystallization.[16][17]

Mechanism of Resolution:

A racemic mixture of an amine can be treated with an enantiomerically pure chiral carboxylic acid to form a pair of diastereomeric ammonium carboxylate salts. Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. The resolved amine can then be liberated by treatment with a base. Similarly, a racemic carboxylic acid can be resolved using a chiral amine.

Emerging Frontiers: Chiral Amide-Based Materials

The principles of chirality and the versatile nature of the amide bond are also being exploited in the field of materials science. Chiral polyamides and poly(amide-imide)s are being developed for a range of applications.[18][19][]

Potential Applications:

-

Chiral Stationary Phases for Chromatography: Chiral polymers can be used to create stationary phases for the separation of enantiomers by HPLC and GC.

-

Enantioselective Membranes: Membranes made from chiral polymers can be used for the enantioselective transport of molecules.

-

Chiral Sensors: The interaction of chiral materials with enantiomers can be used to develop sensors for the detection and quantification of chiral molecules.

Logical Relationship of Chiral Amide Applications

Caption: Interconnected applications of chiral amides in modern chemistry.

Conclusion

Chiral amides are a cornerstone of modern asymmetric synthesis, offering a diverse array of strategies for controlling stereochemistry. Their utility as chiral auxiliaries, ligands, organocatalysts, and resolving agents has been firmly established, with continuous innovation expanding their reach and efficacy. For researchers in drug development and other fields where enantiomeric purity is paramount, a deep understanding of the applications and underlying principles of chiral amides is not just beneficial, but essential for advancing the frontiers of science. As new catalytic systems are developed and our understanding of non-covalent interactions deepens, the role of chiral amides in shaping the molecular world is set to become even more significant.

References

-

Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. Available at: [Link]

-

Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. SciSpace. Available at: [Link]

-

N-Substituted Amides as Chiral Ligands for Catalytic Asymmetric Reactions. Ingenta Connect. Available at: [Link]

-

Enantioselective synthesis of chiral amides by carbene insertion into amide N-H bond. Nature Communications. Available at: [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

-

Ligand‐Enabled Palladium(II)‐Catalyzed Enantioselective β‐C(sp3)−H Arylation of Aliphatic Tertiary Amides. Angewandte Chemie International Edition. Available at: [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation. Nature Communications. Available at: [Link]

-

Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]

-

Ligand-Enabled Pd(II)-Catalyzed Enantioselective β-C(sp3)-H Arylation of Aliphatic Tertiary Amides. ChemRxiv. Available at: [Link]

-

Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. Molecules. Available at: [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

-

Chiral amide-based organocatalyst 5 catalyzed asymmetric Strecker reaction. ResearchGate. Available at: [Link]

-

Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. ResearchGate. Available at: [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Why Chiral Amines Are Key in Modern Drug Synthesis. Pharmaffiliates. Available at: [Link]

-

Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. Available at: [Link]

-

Biobased chiral semi-crystalline or amorphous high-performance polyamides and their scalable stereoselective synthesis. ResearchGate. Available at: [Link]

-

Chiral amine synthesis : methods, developments and applications. Consensus. Available at: [Link]

-

Enantioselective synthesis of γ-chiral amides via copper-catalyzed reductive relay hydroaminocarbonylation. Nature Communications. Available at: [Link]

-

Chiral nanocomposites based on thermally stable poly(amide–imide) having S-valine groups and α-Fe2O3 nanoparticles. Taylor & Francis Online. Available at: [Link]

-

Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. ResearchGate. Available at: [Link]

-

Enantioselective remote C-H activation directed by a chiral cation. University of Cambridge. Available at: [Link]

-

Synthesis of Chiral Sulfamide–Amine Alcohol Ligands for Enantioselective Alkylation of Aldehydes. Taylor & Francis Online. Available at: [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

-

Synthesis of Chiral Sulfamide–Amine Alcohol Ligands for Enantioselective Alkylation of Aldehydes. Taylor & Francis Online. Available at: [Link]

-

Preparation of new poly(amide–imide)s with chiral architectures via direct polyamidation reaction. ResearchGate. Available at: [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. Available at: [Link]

-

Amide and Imide Polymers. Creative Protech. Available at: [Link]

-

A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. Journal of the American Chemical Society. Available at: [Link]

-

Chiral supramolecular polymers. Chemical Society Reviews. Available at: [Link]

-

Chiral secondary amides a, Strategies for their synthesis. b, This... ResearchGate. Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. Available at: [Link]

-

Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of chiral amides by carbene insertion into amide N-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 17. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

Stereochemistry and enantiomeric purity of (S)-N-(1-phenylethyl)acetamide

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-N-(1-phenylethyl)acetamide

Abstract

(S)-N-(1-phenylethyl)acetamide, a chiral acetamide derivative, is a pivotal building block in asymmetric synthesis and pharmaceutical development.[1] Its well-defined stereochemistry is crucial for controlling the stereochemical outcomes of chemical transformations, making it invaluable for creating enantiomerically pure compounds.[1] This guide provides a comprehensive technical overview of the stereochemical aspects, synthetic methodologies, and analytical techniques for determining the enantiomeric purity of (S)-N-(1-phenylethyl)acetamide. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles to support researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug development.[2] (S)-N-(1-phenylethyl)acetamide, also known as (S)-N-acetyl-1-phenylethylamine, serves as a critical chiral intermediate in the synthesis of numerous bioactive molecules where specific stereoisomers are required for therapeutic efficacy.[1] Its molecular structure features a stereogenic center at the carbon atom attached to the phenyl ring, the methyl group, the nitrogen of the acetamide group, and a hydrogen atom.[1]

Synthetic Pathways to Enantiopure (S)-N-(1-phenylethyl)acetamide

The synthesis of enantiomerically pure (S)-N-(1-phenylethyl)acetamide hinges on stereoselective reactions that favor the formation of the desired (S)-enantiomer. Several robust methods have been developed, each with distinct advantages.

Direct Amidation of (S)-1-phenylethan-1-amine

A straightforward and high-yielding approach is the direct acylation of the chiral precursor, (S)-1-phenylethan-1-amine.[1] This method's success is predicated on the availability of the enantiomerically pure starting amine.

Causality: This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride). The choice of a non-chiral acetylating agent ensures that the stereocenter of the starting amine is preserved throughout the reaction. A mild base, such as triethylamine or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Experimental Protocol: Synthesis via Acetic Anhydride

-

Under ice-cooling, dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml).[3]

-

Add acetic anhydride (38.4 g) dropwise to the solution.[3]

-

After the reaction is complete, add ice water to the mixture.

-

Extract the aqueous layer with chloroform.

-

Wash the combined organic extracts with a 1N aqueous solution of sodium hydroxide and then with water.[3]

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain the crystalline product.

-

Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.[3]

Asymmetric Reductive Amination

For the synthesis from achiral starting materials, asymmetric reductive amination offers a powerful strategy.[1] This method involves the reaction of a prochiral ketone (acetophenone) with an amine source, followed by an asymmetric reduction of the intermediate imine.

Causality: The key to enantioselectivity lies in the use of a chiral catalyst or reagent during the reduction step. Iridium-catalyzed reactions employing chiral phosphoramidite ligands have demonstrated high efficiency and enantioselectivity.[1] The chiral catalyst creates a diastereomeric transition state with the prochiral imine, lowering the activation energy for the formation of one enantiomer over the other.

Logical Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow.

Determination of Enantiomeric Purity

Ensuring the stereochemical integrity of (S)-N-(1-phenylethyl)acetamide is critical.[2] Enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[5]